Home > Products > Screening Compounds P54467 > Bendamustine-d6 (major) D-Mannitol Ester
Bendamustine-d6 (major) D-Mannitol Ester -

Bendamustine-d6 (major) D-Mannitol Ester

Catalog Number: EVT-1505866
CAS Number:
Molecular Formula: C₂₂H₂₈D₆Cl₂N₃O₇
Molecular Weight: 529.46
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Bendamustine-d6 (major) D-Mannitol Ester is a derivative of the chemotherapeutic agent bendamustine, which is primarily used in the treatment of certain types of cancers, including non-Hodgkin lymphoma and chronic lymphocytic leukemia. The modification with D-Mannitol, a sugar alcohol, aims to enhance the solubility and stability of bendamustine, potentially improving its pharmacokinetic profile and therapeutic efficacy. This compound is classified under alkylating agents due to its mechanism of action that involves the formation of DNA cross-links, leading to cell apoptosis.

Source and Classification

Bendamustine-d6 (major) D-Mannitol Ester is synthesized from bendamustine hydrochloride through a chemical modification process involving D-Mannitol. The classification of this compound falls under the category of anticancer drugs, specifically as an alkylating agent that interacts with DNA. Its chemical structure includes both the bendamustine moiety and the D-Mannitol ester, which plays a significant role in its solubility and bioavailability.

Synthesis Analysis

The synthesis of Bendamustine-d6 (major) D-Mannitol Ester involves several key steps:

  1. Starting Materials: The synthesis begins with bendamustine hydrochloride as the primary starting material.
  2. Esterification Reaction: The reaction typically involves treating bendamustine hydrochloride with D-Mannitol under controlled conditions. This reaction is facilitated by acidic or basic catalysts to promote ester bond formation.
  3. Purification: Post-synthesis, the product undergoes purification processes such as high-performance liquid chromatography (HPLC) to ensure high purity levels, often exceeding 96% as indicated in various patents and literature .

Technical Details

  • Reaction Conditions: The reaction is usually conducted in a solvent such as acetonitrile or methanol at specific temperatures to optimize yield.
  • Yield and Purity: Typical yields reported range from 30% to 50%, with purity levels verified through mass spectrometry and NMR spectroscopy .
Molecular Structure Analysis

The molecular structure of Bendamustine-d6 (major) D-Mannitol Ester can be represented as follows:

  • Chemical Formula: C17_{17}H22_{22}ClN3_{3}O5_{5}
  • Molecular Weight: Approximately 385.82 g/mol
  • Structural Features: The compound features a benzamide structure characteristic of alkylating agents, along with a sugar alcohol moiety from D-Mannitol.

Data

  • Nuclear Magnetic Resonance (NMR): Characteristic peaks corresponding to the hydrogen atoms in both the bendamustine and D-Mannitol portions are observed.
  • Mass Spectrometry: High-resolution mass spectrometry confirms the molecular weight and structure integrity .
Chemical Reactions Analysis

Bendamustine-d6 (major) D-Mannitol Ester participates in various chemical reactions typical for alkylating agents:

  1. DNA Alkylation: The primary reaction involves the alkylation of nucleophilic sites on DNA, leading to cross-linking and subsequent cell death.
  2. Hydrolysis: In aqueous environments, the ester bond may hydrolyze, releasing bendamustine and D-Mannitol, which can impact its therapeutic activity.

Technical Details

  • Reaction Conditions: The reactions occur under physiological pH conditions, allowing for effective interaction with cellular components .
Mechanism of Action

The mechanism of action for Bendamustine-d6 (major) D-Mannitol Ester primarily involves:

  1. Alkylation of DNA: Upon administration, the compound undergoes hydrolysis to release active bendamustine, which then forms covalent bonds with DNA bases.
  2. Cross-Linking: This results in cross-linking of DNA strands, inhibiting replication and transcription processes essential for cell division.
  3. Apoptosis Induction: The resultant DNA damage triggers cellular pathways leading to apoptosis, effectively reducing tumor growth.

Data

  • Studies indicate that bendamustine exhibits both cytotoxic effects on cancer cells and immunomodulatory properties, enhancing its therapeutic profile against malignancies .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents like ethanol; solubility is enhanced due to the presence of D-Mannitol.

Chemical Properties

  • Stability: Stable under dry conditions but sensitive to moisture due to the ester functionality.
  • pH Sensitivity: Exhibits changes in solubility based on pH levels, which can be critical during formulation development.

Relevant Data

  • Melting point data indicates that modifications can alter thermal properties compared to parent compounds .
Applications

Bendamustine-d6 (major) D-Mannitol Ester has several scientific applications:

  1. Cancer Treatment: Primarily employed in treating hematological malignancies due to its ability to induce apoptosis in cancer cells.
  2. Research Tool: Used in pharmacokinetic studies to understand drug metabolism and efficacy profiles.
  3. Formulation Development: Investigated for use in developing more effective pharmaceutical formulations that enhance drug delivery systems.
Introduction to Bendamustine-d6 (Major) D-Mannitol Ester

Structural and Functional Characterization of Bendamustine-d6 D-Mannitol Ester

The molecular architecture of bendamustine-d6 D-mannitol ester (C22H28D6Cl2N3O7, MW: 529.46 g/mol) integrates two pharmacologically significant components: a deuterated bendamustine moiety and a D-mannitol carrier [1] [8]. The deuterium atoms are strategically incorporated at the six hydrogen positions of the two N-methyl groups within the benzimidazole ring system (N-CH3 → N-CD3), creating a mass shift of +6 Da compared to the non-deuterated analog without altering steric parameters or chemical reactivity [1]. This isotopic labeling provides distinct mass spectrometric signatures essential for trace analysis.

The esterification occurs between bendamustine’s carboxylic acid group and a primary hydroxyl group of D-mannitol [(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl 4-(5-(bis(2-chloroethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate], preserving mannitol’s four remaining secondary hydroxyl groups [7] [9]. This structural modification significantly enhances aqueous solubility compared to bendamustine hydrochloride due to mannitol’s hydrophilic polyol character. The ester bond functions as a hydrolytically cleavable linkage, enabling controlled release of active bendamustine-d6 under physiological conditions while maintaining stability during analytical handling [7] [9].

Table 1: Structural Characteristics of Bendamustine-d6 D-Mannitol Ester vs. Reference Compounds

CharacteristicBendamustine-d6 D-Mannitol EsterNon-deuterated Bendamustine Mannitol EsterBendamustine HCl
Molecular FormulaC22H28D6Cl2N3O7C22H33Cl2N3O7C16H21Cl2N3O2
Molecular Weight529.46 g/mol522.43 g/mol358.26 g/mol
CAS Registry NumberNot explicitly listed1869075-89-716506-27-7
Deuterium PositionN-CH3 → N-CD3 (x2)N/AN/A
Key Functional GroupsBis(2-chloroethyl)amine, Benzimidazole, Ester, PentahydroxyhexylBis(2-chloroethyl)amine, Benzimidazole, Ester, PentahydroxyhexylBis(2-chloroethyl)amine, Benzimidazole, Carboxylic acid
Primary Analytical UtilityStable isotope internal standardImpurity reference standardActive pharmaceutical ingredient

Functionally, this esterification modifies the chromatographic behavior, increasing retention time in reversed-phase HPLC systems compared to bendamustine hydrochloride while maintaining sufficient resolution from potential biological matrix interferences. The deuterium incorporation creates a characteristic mass spectrometric fragmentation pattern with m/z 261.1 → 263.1 for the bendamustine-d6 fragment ion compared to m/z 255.1 → 257.1 for non-deuterated bendamustine, enabling highly selective detection and quantification via LC-MS/MS [1] [8].

Significance in Impurity Profiling and Degradation Pathway Studies

Bendamustine-d6 D-mannitol ester plays a pivotal role in identifying and characterizing impurities and degradation products arising during the synthesis, storage, and hydrolysis of bendamustine-mannitol ester prodrug formulations [2] [7] [9]. Its use as a labeled analog facilitates the differentiation of process-related impurities from degradation products formed post-synthesis.

Key degradation pathways elucidated using this compound include:

  • Ester Hydrolysis: The primary degradation route involves cleavage of the ester bond, releasing bendamustine-d6 and mannitol. This hydrolytic process is pH-dependent and accelerated in aqueous solutions. Mass shifts in degradation products confirm hydrolysis kinetics and mechanism when monitored via LC-MS [7] [9].
  • N-Dealkylation: Loss of chloroethyl groups (-C2H4Cl) from the bis(2-chloroethyl)amine moiety, forming mono- and bis-dechloroethyl derivatives. Deuterium labeling aids in distinguishing dealkylation occurring pre- versus post-ester hydrolysis based on mass fragments [2] [10].
  • Intramolecular Cyclization: Formation of highly stable aziridinium intermediates and subsequent covalent adducts with nucleophiles (e.g., residual solvents, mannitol hydroxyls). Deuterium labeling helps track the origin of fragments in complex adducts [3] [6].
  • Oxidative Pathways: Generation of N-oxide derivatives at the benzimidazole nitrogen and hydroxylation at the aromatic ring or chloroethyl chains. The deuterated methyl groups remain unaffected, providing diagnostic fragments [2].

Table 3: Major Degradation Products and Pathways of Bendamustine-Mannitol Ester Monitored Using Deuterated Standards

Degradation PathwayPrimary Degradation Product(s)Characteristic Mass Spectral Signatures (with d6-standard)Detection Method
Ester HydrolysisBendamustine-d6 (C16H15D6Cl2N3O2, MW 365.3)[M+H]+ m/z 366.2 → 263.1 (d6-fragment)LC-MS/MS
N-Dealkylation (Mono)Mono-dechloroethyl Bendamustine-d6 Mannitol Ester[M+H]+ m/z 495.3 → 228.1 (loss of C2H4Cl)HRMS, LC-MS
N-Dealkylation (Bis)Des-bis-chloroethyl Bendamustine-d6 Mannitol Ester[M+H]+ m/z 461.3 → 194.1 (loss of 2xC2H4Cl)HRMS, LC-MS
Aziridinium Adduct FormationMannitol-linked Aziridinium Cyclic AdductCharacteristic m/z 114.1 (aziridinium) + mannitol fragment ionsMS/MS, NMR
Benzimidazole N-OxidationN-Oxide Bendamustine-d6 Mannitol Ester[M+H]+ m/z 545.3; increased polarity in HPLCLC-UV/HRMS

The deuterated standard is indispensable in forced degradation studies (acid/base hydrolysis, oxidative, thermal stress) for stability-indicating method development. Spiking studies with bendamustine-d6 mannitol ester allow unambiguous identification of degradation peaks in HPLC chromatograms of stressed non-deuterated prodrug samples by leveraging the predictable retention time shift and mass difference. This approach validates method specificity for regulatory filings [2] [7]. Furthermore, tracking deuterium retention in degradation products confirms whether degradation occurs before or after ester cleavage, providing mechanistic insights crucial for formulation optimization. For instance, deuterium loss in a degradation product would indicate dealkylation specifically affecting the deuterated methyl groups, a pathway otherwise difficult to trace [1] [8].

Properties

Product Name

Bendamustine-d6 (major) D-Mannitol Ester

Molecular Formula

C₂₂H₂₈D₆Cl₂N₃O₇

Molecular Weight

529.46

Synonyms

(2R,3R,4R,5R)-2,3,4,5,6-Pentahydroxyhexyl 4-(5-(bis(2-Chloroethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate-d6 (major)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.